molecular formula C14H8BrNO2S B10884312 (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B10884312
M. Wt: 334.19 g/mol
InChI Key: BBWQIVHLOMQZCT-DHZHZOJOSA-N
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Description

    (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: , is a heterocyclic compound.

  • Its chemical structure consists of an oxazole ring fused with a thiophene ring, and it contains a carbonyl group and a nitroso group.
  • The compound exhibits interesting electronic properties due to its conjugated system.
  • Preparation Methods

  • Chemical Reactions Analysis

      (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: can undergo various reactions:

    • Common reagents include palladium catalysts, reducing agents, and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research into its pharmacological properties and potential drug development.

      Industry: May find applications in materials science or organic electronics.

  • Mechanism of Action

    • The compound’s effects depend on its specific application.
    • Molecular targets and pathways would vary based on its use (e.g., as a ligand, drug, or material).
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are an active area of research, and further studies may reveal additional insights

    Biological Activity

    (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a compound belonging to the oxazolone class, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by recent research findings.

    Synthesis of this compound

    The synthesis of this compound typically involves the reaction of 5-bromothiophene derivatives with appropriate aldehydes under acidic or basic conditions. The reaction conditions can be optimized to enhance yield and purity. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.

    1. Antimicrobial Activity

    Recent studies have shown that compounds in the oxazolone family exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating both bactericidal and bacteriostatic effects.

    MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
    E. coli0.4 mg/ml12.5 mg/ml
    S. aureus6.25 mg/ml13.12 mg/ml
    P. aeruginosa0.2 mg/ml12.5 mg/ml
    C. albicans0.05 mg/ml6.25 mg/ml

    These results indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi like Candida albicans .

    2. Analgesic Activity

    The analgesic potential of oxazolones has been explored through various pharmacological tests, including the writhing test and hot plate test in animal models. The results suggest that this compound exhibits significant analgesic effects, comparable to conventional analgesics .

    Case Studies

    Case Study 1: Antimicrobial Efficacy
    In a study assessing the antimicrobial efficacy of various oxazolone derivatives, this compound was found to be particularly effective against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The compound displayed a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .

    Case Study 2: Toxicity Assessment
    An acute toxicity study conducted on mice revealed that this compound exhibited low toxicity levels, with no observed lethal effects at therapeutic doses. Histopathological assessments indicated no significant adverse effects on major organs, suggesting a favorable safety profile for potential therapeutic use .

    Properties

    Molecular Formula

    C14H8BrNO2S

    Molecular Weight

    334.19 g/mol

    IUPAC Name

    (4E)-4-[(5-bromothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

    InChI

    InChI=1S/C14H8BrNO2S/c15-12-7-6-10(19-12)8-11-14(17)18-13(16-11)9-4-2-1-3-5-9/h1-8H/b11-8+

    InChI Key

    BBWQIVHLOMQZCT-DHZHZOJOSA-N

    Isomeric SMILES

    C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(S3)Br)/C(=O)O2

    Canonical SMILES

    C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)Br)C(=O)O2

    Origin of Product

    United States

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